Cas no 1807012-25-4 (Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate)

Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate
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- インチ: 1S/C10H10F2INO2/c1-3-16-10(15)6-4-7(9(11)12)14-5(2)8(6)13/h4,9H,3H2,1-2H3
- InChIKey: MITNKGNQQQWFJI-UHFFFAOYSA-N
- SMILES: IC1=C(C)N=C(C(F)F)C=C1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- XLogP3: 2.8
- トポロジー分子極性表面積: 39.2
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022905-1g |
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate |
1807012-25-4 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029022905-500mg |
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate |
1807012-25-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029022905-250mg |
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate |
1807012-25-4 | 95% | 250mg |
$1,058.40 | 2022-03-31 |
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate 関連文献
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylateに関する追加情報
Research Brief on Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate (CAS: 1807012-25-4)
Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate (CAS: 1807012-25-4) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its potential in the development of novel therapeutics, especially in the areas of oncology and infectious diseases.
The structural features of Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate, including the difluoromethyl and iodo substituents, contribute to its unique reactivity and biological activity. These functional groups enhance the compound's ability to participate in cross-coupling reactions, making it a versatile building block for the construction of complex molecular architectures. Researchers have leveraged this property to synthesize libraries of compounds for high-throughput screening against various biological targets.
Recent publications have demonstrated the application of Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate in the synthesis of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The compound's ability to serve as a precursor for potent kinase inhibitors has been validated through in vitro and in vivo studies, showing promising results in terms of efficacy and selectivity.
In addition to its role in kinase inhibitor development, Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate has been explored in the context of antimicrobial agents. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of resulting compounds, addressing some of the challenges associated with drug resistance. Recent research has identified derivatives of this compound with potent activity against multidrug-resistant bacterial strains.
The synthesis and optimization of Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate have also been the focus of recent methodological advancements. Novel catalytic systems and reaction conditions have been developed to improve the yield and purity of this intermediate, facilitating its broader application in medicinal chemistry. These innovations are expected to accelerate the discovery and development of new therapeutic agents based on this scaffold.
In conclusion, Ethyl 6-(difluoromethyl)-3-iodo-2-methylpyridine-4-carboxylate (CAS: 1807012-25-4) represents a valuable tool in the arsenal of medicinal chemists. Its versatility, combined with the growing body of research supporting its applications, underscores its potential to contribute to the development of next-generation therapeutics. Future studies are likely to further expand its utility, particularly in addressing unmet medical needs in oncology and infectious diseases.
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